molecular formula C22H28N6O3 B2777958 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 941923-73-5

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B2777958
CAS No.: 941923-73-5
M. Wt: 424.505
InChI Key: IDQJCDMYJZGTOA-UHFFFAOYSA-N
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Description

The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative featuring two distinct piperazine substituents: a 1,3-benzodioxole-5-carbonyl group at position 4 and a 4-methylpiperazinyl group at position 4. The benzodioxole moiety, a bicyclic aromatic system with an oxygen-rich dioxolane ring, may enhance binding interactions with biological targets, while the dual piperazine groups contribute to solubility and conformational flexibility .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-16-13-20(26-7-5-25(2)6-8-26)24-22(23-16)28-11-9-27(10-12-28)21(29)17-3-4-18-19(14-17)31-15-30-18/h3-4,13-14H,5-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQJCDMYJZGTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the piperazine and pyrimidine moieties. Common reagents used in these reactions include palladium catalysts, such as PdCl2, and bases like cesium carbonate (Cs2CO3). The reactions are often carried out in solvents like 1,4-dioxane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride (NaBH4) in solvents like ethanol or methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine

  • Structure : Differs by a methylene (–CH2–) linker instead of a carbonyl (–CO–) group between the benzodioxole and piperazine .
  • Crystallographic Data : Orthorhombic crystal system (space group Pccn), with unit cell dimensions a = 21.3085 Å, b = 18.6249 Å, c = 7.4885 Å, and Z = 8 .

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)

  • Examples :
    • 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • 2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one .
  • Key Differences: Core Structure: Pyrido-pyrimidinone (fused pyridine-pyrimidine system) vs. standalone pyrimidine. Substituent Position: Benzodioxole at position 2 vs. position 4 in the target compound. Biological Activity: The fused core may enhance planarity and π-π stacking interactions, influencing target selectivity.

Pyrimidine Derivatives with Varied Piperazine Substituents

4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

  • Structure : Piperidine-3-yloxy substituent at position 6 instead of 4-methylpiperazinyl .

2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

  • Structure : Bulky sulfonylbenzene and pyrrolidine groups replace benzodioxole and methylpiperazine .
  • Electron Effects : The sulfonyl group is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the benzodioxole carbonyl.

Structural and Pharmacological Implications

Substituent Effects on Binding and Solubility

Compound Core Structure Key Substituents Predicted Impact
Target Compound Pyrimidine –CO–Benzodioxole (position 4), –N–(4-methylpiperazine) (position 6) High polarity from carbonyl and piperazines; moderate lipophilicity from benzodioxole
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine –CH2–Benzodioxole (position 4) Reduced electron-withdrawing effects; increased hydrophobicity
Patent Pyrido-pyrimidinones Pyrido-pyrimidinone Benzodioxole (position 2), methyl/dimethylpiperazines Enhanced planarity for target binding; stereochemical complexity from chiral piperazines

Comparative Pharmacokinetic Properties

  • Target Compound : Dual piperazine groups likely improve aqueous solubility, while the benzodioxole carbonyl may facilitate hydrogen bonding with enzymes or receptors.
  • Patent Derivatives: The pyrido-pyrimidinone core could enhance metabolic stability due to reduced oxidative metabolism in the fused ring system .

Biological Activity

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound notable for its potential biological activities. Its structural components suggest diverse pharmacological properties, particularly in the realms of anti-inflammatory, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O3C_{23}H_{26}N_4O_3 with a molecular weight of approximately 422.48 g/mol. The compound features a pyrimidine core substituted with piperazine and benzodioxole moieties, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC23H26N4O3
Molecular Weight422.48 g/mol
Structural FeaturesBenzodioxole, Piperazine, Pyrimidine

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing benzodioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
A study by Li et al. assessed the anticancer activity of related compounds and found that those containing the benzodioxole moiety significantly inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Research Findings:
In vitro studies demonstrated that similar compounds could reduce prostaglandin E2 production by inhibiting COX-2 activity. The IC50 values for these compounds ranged from 0.10 to 0.27 μM, indicating strong inhibitory potential compared to standard anti-inflammatory drugs like Celecoxib.

CompoundIC50 (μM)Activity
Celecoxib1.11COX-2 Inhibitor
Compound A0.10COX-2 Inhibitor
Compound B0.27COX-2 Inhibitor

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activities. Compounds with similar structures have been reported to interact with neurotransmitter receptors, influencing mood and cognitive functions.

Case Study:
A recent study explored the effects of piperazine derivatives on serotonin receptors, revealing that they could act as selective antagonists or agonists depending on their structural modifications. This highlights the potential for developing new antidepressants or anxiolytics based on this compound's framework.

The biological activity of this compound may be attributed to:

  • Inhibition of Key Enzymes : Targeting COX enzymes and other inflammatory mediators.
  • Modulation of Cell Signaling Pathways : Affecting pathways involved in cell survival, proliferation, and apoptosis.
  • Receptor Interaction : Binding to neurotransmitter receptors influencing neurochemical signaling.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound's piperazine and pyrimidine moieties in modulating biological targets?

Methodological Answer:

  • Fragment Replacement: Systematically replace piperazine with morpholine or thiomorpholine to assess steric/electronic effects on target binding.
  • Kinetic Assays: Measure inhibition constants (Ki) against acetylcholinesterase (AChE) using Ellman’s method .
  • Computational Modeling: Perform molecular dynamics simulations (e.g., GROMACS) to analyze conformational flexibility and binding pocket interactions .

Q. How can molecular docking studies be optimized to evaluate this compound's binding affinity with acetylcholinesterase, considering its conformational flexibility?

Methodological Answer:

  • Flexible Docking: Use AutoDock Vina with side-chain flexibility enabled for catalytic serine (S203) and histidine (H447) residues.
  • Solvent Effects: Include explicit water molecules in the binding site to model hydration effects.
  • Validation: Cross-validate docking poses with experimental IC50 values from AChE inhibition assays .

Q. How can researchers resolve contradictions in bioactivity data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

  • Assay Standardization: Use identical enzyme sources (e.g., recombinant human AChE) and buffer conditions (pH 7.4, 25°C).
  • Control Compounds: Include donepezil as a positive control to normalize inter-lab variability.
  • Data Triangulation: Combine enzyme assays, cell-based viability tests (MTT assay), and computational ADMET predictions to validate bioactivity .

Methodological Notes

  • Synthetic Optimization: For scale-up, replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) to improve cost-efficiency .
  • Crystallography: Use cryocooling (100 K) to minimize crystal decay during SCXRD data collection .
  • Advanced SAR: Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics for piperazine derivatives .

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